(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate
Description
The compound “(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate” is a chlorinated imidazole derivative esterified with a 4-chlorobenzoate group. Its structure features a 1H-imidazole ring substituted with two chlorine atoms at positions 4 and 5, linked via a methylene bridge to the para-chlorinated benzoate ester.
Properties
CAS No. |
650592-20-4 |
|---|---|
Molecular Formula |
C11H7Cl3N2O2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(4,5-dichloroimidazol-1-yl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C11H7Cl3N2O2/c12-8-3-1-7(2-4-8)11(17)18-6-16-5-15-9(13)10(16)14/h1-5H,6H2 |
InChI Key |
XZEOYGPUEQKENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCN2C=NC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester typically involves the condensation of 4-chlorobenzoic acid with 4,5-dichloro-1H-imidazole-1-methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Major Products
Substitution Reactions: Substituted imidazole derivatives.
Hydrolysis: 4-chlorobenzoic acid and 4,5-dichloro-1H-imidazole-1-methanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
Benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with membrane integrity or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate” with structurally related imidazole and benzoate derivatives, focusing on substituent effects, synthetic routes, and functional properties.
Structural and Functional Comparisons
Key Observations
Substituent Effects on Reactivity and Bioactivity The 4,5-dichloro substitution on the imidazole ring enhances electron-withdrawing effects, making the compound more electrophilic compared to 4,5-diphenyl analogs (e.g., [7]), which are electron-rich and suited for aromatic interactions .
Synthetic Accessibility
- Chlorination of imidazole precursors (e.g., using SOCl₂, as in [3]) is a common route for introducing chloro groups, while esterification with 4-chlorobenzoyl chloride would follow standard acylation protocols .
- In contrast, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride requires Ullmann-type coupling for phenyl group introduction, complicating synthesis.
Environmental and Metabolic Stability
- The ester linkage in the target compound may hydrolyze to 4-chlorobenzoic acid, which is metabolized by soil bacteria (e.g., Arthrobacter spp.) . This contrasts with 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole , where the benzyl group resists hydrolysis, prolonging environmental persistence.
Biological Activity Trends Dichloroimidazole derivatives are often associated with antifungal and antimicrobial activity due to halogen-induced disruption of enzyme function.
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